molecular formula C13H26O3 B048082 10-Propoxydecanoic acid CAS No. 119290-12-9

10-Propoxydecanoic acid

Cat. No.: B048082
CAS No.: 119290-12-9
M. Wt: 230.34 g/mol
InChI Key: HSRAJJQTYQHRSA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of O-11 involves the modification of myristic acid. The methylene group at position 11 is replaced with an oxygen atom. This can be achieved through various synthetic routes, including:

Chemical Reactions Analysis

O-11 undergoes various chemical reactions, including:

    Oxidation: O-11 can be further oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert O-11 back to its precursor forms.

    Substitution: The oxygen atom in O-11 can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

O-11 has several scientific research applications, including:

Comparison with Similar Compounds

O-11 is unique due to the oxygen substitution at position 11 of the myristic acid molecule. Similar compounds include:

    Myristic Acid: The parent compound of O-11, which lacks the oxygen substitution.

    Lauric Acid: A 12-carbon fatty acid with similar properties but without the oxygen substitution.

    Palmitic Acid: A 16-carbon fatty acid that shares some structural similarities with O-11.

The uniqueness of O-11 lies in its selective toxicity towards Trypanosoma brucei and its ability to inhibit the GPI anchor synthesis, which is not observed in the similar compounds listed above.

Properties

IUPAC Name

10-propoxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-2-11-16-12-9-7-5-3-4-6-8-10-13(14)15/h2-12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRAJJQTYQHRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922918
Record name 10-Propoxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119290-00-5, 119290-12-9
Record name 10-Propoxydecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-(Propoxy)decanoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Propoxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10-bromodecanoic acid (1 g, 3.98 mmol) was added to a solution of potassium hydroxide (0.893 g, 15.9 mmol) in n-propanol (30 mL) and stirred at 102° C. for 18 hrs. The reaction was allowed to cool to room temperature after the addition of 20 mL water. After acidification to pH=1 and extraction into ethyl acetate, the organic phase was dried over sodium sulfate and solvent removed at reduced pressure to yield a yellow oil. The product was purified by silica column chromatography in 2% diethyl ether/methylene chloride/0.2% formic acid, and then in 7% ethyl acetate/hexane/0.3% formic acid. Recrystallization from hexane at -20° C. yielded 10-(propoxy)decanoic acid (74 mg, 12%): mp <30° C.; 1H NMR (300 MHz, CDCl3) δ 0.91 (t, 3H, J=7.5, CH3), 1.18-1.40 (br, 10H, methylene envelope), 1.48-1.67 (bm, 6H, CH3CH2CH2OCH2CH2, CH2CH2COOH), 2.33 (t, 2H, J=7.4, CH2COOH), 3.31-3.45 (bm, 4H, CH2OCH2), 10.37 (br, 1H COOH); 13C NMR (75.4 MHz, CDCl3) 10.67, 22.94, 24.72, 26.19, 29.09, 29.22, 29.41, 29.74, 34.11, 70.88, 72.53, 179.69; m/z 231 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.893 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 10-propoxydecanoic acid a potential anti-parasitic agent?

A: this compound is a heteroatom-containing analog of myristic acid, a saturated fatty acid crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. In the parasite Trypanosoma brucei, the causative agent of African sleeping sickness, the variant surface glycoprotein (VSG) relies on a GPI anchor containing exclusively myristate. [] this compound disrupts this process by acting as a myristate analog, interfering with GPI biosynthesis and ultimately impacting parasite viability. [, ]

Q2: How does the structure of this compound contribute to its activity against Trypanosoma brucei?

A: While similar in chain length to myristate, this compound exhibits a lower hydrophobicity due to the presence of an oxygen atom replacing a methylene group. [] Research suggests that the selectivity of fatty acid incorporation into the GPI anchor depends on chain length rather than hydrophobicity. [] Therefore, this compound can compete with myristate during GPI biosynthesis, leading to the formation of dysfunctional anchors and disrupting VSG expression in Trypanosoma brucei. [, ]

Q3: Is this compound selectively toxic towards parasites?

A: Studies have shown that this compound exhibits selective toxicity towards Trypanosoma brucei while demonstrating low toxicity in mammalian cells. [] This selectivity makes it a promising candidate for the development of novel anti-parasitic therapies. Further research exploring the detailed mechanisms of uptake, metabolism, and incorporation of this compound in both parasite and mammalian cells is crucial to understand and exploit this selective toxicity. []

Q4: Beyond Trypanosoma brucei, what other applications are being explored for this compound and similar myristate analogs?

A: Research indicates that myristate analogs, including this compound, can inhibit the replication of certain retroviruses like HIV-1 and Moloney murine leukemia virus (MoMLV). [, ] These viruses rely on the myristoylation of their gag polyprotein precursors for assembly, a process that can be disrupted by the incorporation of myristate analogs. [, ] This highlights the potential of myristate analogs as broad-spectrum antiviral agents, although further research is needed to optimize their efficacy and safety profiles.

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